molecular formula C12H10BrNO2 B8361186 6-Bromo-2-hydroxy-N-methyl-1-naphthamide

6-Bromo-2-hydroxy-N-methyl-1-naphthamide

Cat. No. B8361186
M. Wt: 280.12 g/mol
InChI Key: PRZQLXMYLMAFRL-UHFFFAOYSA-N
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Patent
US06649643B1

Procedure details

To a ice-cooled solution of 6-Bromo-2-hydroxy-1-naphthoic acid (10.0 g) and triethylamine (26.1 mL) in anhydrous THF (300 mL) was added dropwise methanesulfonyl chloride (7.0 mL), and the mixture was stirred for 90 min at room temperature. A solution of methylamine (2M in THF; 60 mL) was added, and the reaction mixture was further stirred for overnight at room temperature. The mixture was acidified with conc. HCl and extracted with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4 followed by concentrating in vacuo. The residue was washed hexane-ethyl acetate (1:1) to give a light brown powder. The powder was dissolved in THF-MeOH-4N-NaOH (6:1:1, 80 mL), and the mixture was heated at 70° C. for 30 min. After cooling to room temperature, the mixture was acidified with conc. HCl and concentrated in vacuo. The residue was washed with water and AcOEt to give the title compound (4.61 g) as light brown powder.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
26.1 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12](O)=[O:13])=[C:7]([OH:15])[CH:6]=[CH:5]2.CS(Cl)(=O)=O.[CH3:21][NH2:22].Cl>C1COCC1.C1COCC1.CO.[OH-].[Na+].C(N(CC)CC)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([C:12]([NH:22][CH3:21])=[O:13])=[C:7]([OH:15])[CH:6]=[CH:5]2 |f:5.6,7.8|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=C(C2=CC1)C(=O)O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
26.1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO
Name
Quantity
80 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 90 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was further stirred for overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating in vacuo
WASH
Type
WASH
Details
The residue was washed hexane-ethyl acetate (1:1)
CUSTOM
Type
CUSTOM
Details
to give a light brown powder
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 70° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed with water and AcOEt

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC=1C=C2C=CC(=C(C2=CC1)C(=O)NC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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